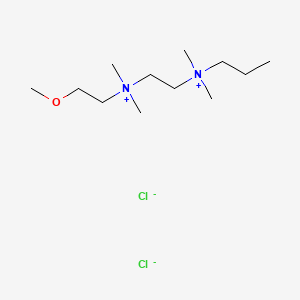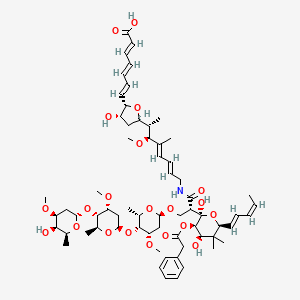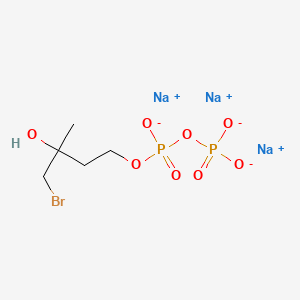
Polixetonium chloride
Übersicht
Beschreibung
Polixetonium chloride is a quaternary ammonium salt . It is used as a component in the preparation of a cooling liquid for samarium cobalt permanent magnet processing . It is also used as a preservative in ophthalmic solutions and eye drops .
Molecular Structure Analysis
Polixetonium chloride has a molecular formula of C10H24N2OX2.2Cl and a molecular weight of 259.219 . The InChI code is 1S/C12H30N2O.2ClH/c1-7-8-13(2,3)9-10-14(4,5)11-12-15-6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 .
Physical And Chemical Properties Analysis
Polixetonium chloride is a pale yellow oil . It has a melting point of less than -16°C . The density is 1.000 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Ophthalmic Preservative
Polixetonium chloride: is used as a non-irritating preservative in ophthalmic solutions, such as eye drops and contact lens solutions . Its antimicrobial properties help prevent contamination and maintain the sterility of the products.
Antimicrobial Agent
Due to its potent antimicrobial activity, Polixetonium chloride is effective against a broad spectrum of microorganisms. It is particularly useful in preventing infections in clinical settings and is incorporated into various disinfectant products .
Corneal Permeability Enhancer
Clinical studies have indicated that Polixetonium chloride can dissociate proteins present in the cornea, leading to increased permeability of the corneal epithelium. This property is beneficial for enhancing the delivery of drugs across the cornea .
Contact Lens Solution Ingredient
As a cationic polymer, Polixetonium chloride is included in rigid gas permeable contact lens solutions. It helps to clean and disinfect the lenses, ensuring safety and comfort for the wearer .
Swimming Pool Disinfectant
Polixetonium chloride is also utilized as a disinfectant and algistat in swimming pools. Its effectiveness against molds makes it a preferred choice for maintaining clean and hygienic pool conditions .
Biocide and Pesticide
In agriculture and industrial applications, Polixetonium chloride serves as a biocide and pesticide. It is used to control microbial growth and prevent spoilage in various products .
Safety and Hazards
Polixetonium chloride is hazardous to the aquatic environment . It is very toxic to aquatic life . In case of exposure, it is advised to avoid breathing mist, gas or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Polixetonium chloride is a cationic polymer . It is primarily used as a biocide and pesticide . Its main targets are various microorganisms, including bacteria and fungi .
Mode of Action
This interaction can disrupt the integrity of the cell membrane, leading to leakage of cellular contents and ultimately cell death .
Biochemical Pathways
Its biocidal and pesticidal activity suggests that it likely interferes with essential biological processes in the target organisms, such as energy production, nutrient uptake, and cellular replication .
Result of Action
The primary result of Polixetonium chloride’s action is the death of target microorganisms. It is effective against a broad spectrum of microorganisms, including bacteria and fungi . It is also noted to be more effective against molds than PQ-1 .
Action Environment
The efficacy and stability of Polixetonium chloride can be influenced by various environmental factors. For instance, it is advised to use it only in well-ventilated areas . Moreover, it is hazardous to the aquatic environment, indicating that its release into water bodies should be avoided .
Eigenschaften
IUPAC Name |
2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2O.2ClH/c1-7-8-13(2,3)9-10-14(4,5)11-12-15-6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMCUEHNXUJTGW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(C)CC[N+](C)(C)CCOC.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light amber to pale yellow liquid with a mild fishy odor; [Reference #1] | |
| Record name | Polixetonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
111 °C | |
| Record name | Polixetonium chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Completely soluble in water | |
| Record name | Polixetonium chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.103-1.1417 g/cu cm | |
| Record name | Polixetonium chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
10.8 [mmHg], 10.8 mm Hg at 20 °C; 14.4 mm Hg at 25 °C | |
| Record name | Polixetonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Polixetonium chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
CID 122130603 | |
Color/Form |
Light amber/pale yellow colored clear liquid | |
CAS RN |
31512-74-0 | |
| Record name | Polixetonium chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid](/img/structure/B610077.png)







![2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine](/img/structure/B610090.png)

